

Application Note: High-Fidelity Synthesis of 1-Aminopentan-2-ol Derivatives

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Compound of Interest

Compound Name: 1-Aminopentan-2-ol

CAS No.: 189769-47-9

Cat. No.: B7721184

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Abstract & Strategic Overview

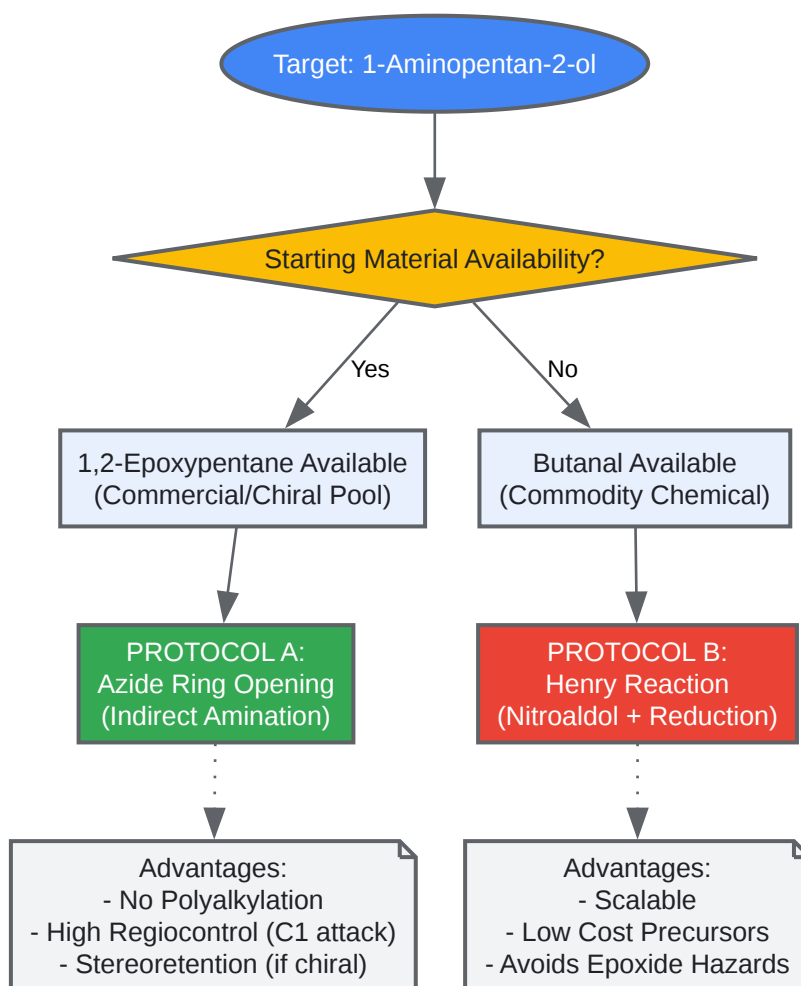
1-Aminopentan-2-ol is a critical

-amino alcohol scaffold, serving as a structural mimetic for sphingosine bases and a precursor to chiral oxazolidinones. While conceptually simple, the synthesis of this motif is plagued by two primary failure modes: regiochemical scrambling (yielding the isomeric 2-amino-1-pentanol) and polyalkylation (formation of secondary/tertiary amines).

This guide presents two validated protocols designed to circumvent these pitfalls. Protocol A utilizes a regioselective azide ring-opening of 1,2-epoxypentane, preventing polyalkylation through a distinct intermediate. Protocol B offers a de novo assembly via the Henry (Nitroaldol) reaction, suitable when the epoxide precursor is unavailable or when variable chain lengths are required.

Synthetic Strategy Map

The following decision tree outlines the logic for selecting the appropriate route based on starting material availability and stereochemical requirements.



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Figure 1: Retrosynthetic strategy for selecting the optimal pathway to **1-aminopentan-2-ol**.

Protocol A: Regioselective Azidolysis of 1,2-Epoxy pentane

Best for: High purity requirements, avoiding secondary amine byproducts.[1]

Mechanistic Rationale

Direct amination of epoxides with ammonia often leads to a mixture of mono-, di-, and tri-alkylated products. To ensure a 1:1 stoichiometry, we employ Sodium Azide (

) as a masked ammonia equivalent. The reaction proceeds via an

mechanism.[2] Under neutral-to-basic conditions, the azide anion preferentially attacks the less hindered primary carbon (C1), securing the desired 1-amino regioisomer [1].

Reagents & Equipment

- Substrate: 1,2-Epoxybutane (CAS: 1003-14-1)
- Nucleophile: Sodium Azide () (Warning: Acutely Toxic)
- Solvent: Acetonitrile () and Water (or PEG-400 for Green Chemistry applications)
- Reductant: Triphenylphosphine () (Staudinger conditions) or .
- Catalyst: Ammonium Chloride () (activates epoxide slightly without promoting C2 attack).

Step-by-Step Methodology

Step 1: Epoxide Ring Opening[3]

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (1.5 equiv, 1.95 g, 30 mmol) and (1.5 equiv, 1.60 g, 30 mmol) in a mixture of (8:2 v/v, 40 mL).
 - Expert Tip: The addition of buffers the solution to pH ~8-9, preventing the formation of hydrazoic acid () while sufficiently activating the epoxide oxygen.

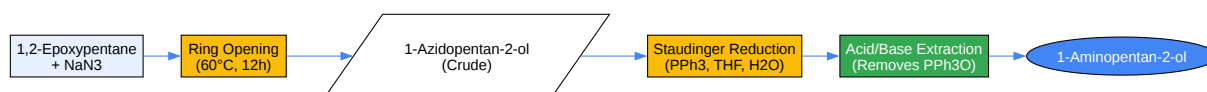
- Addition: Add 1,2-epoxypentane (1.0 equiv, 2.06 mL, 20 mmol) dropwise over 10 minutes at room temperature.
- Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The epoxide spot () should disappear, replaced by the more polar azido-alcohol ().
- Workup: Concentrate the organic solvent under reduced pressure. Extract the aqueous residue with Diethyl Ether (, 3 x 30 mL). Wash combined organics with brine, dry over , and concentrate to yield 1-azidopentan-2-ol.
 - Safety Check: Azides are potentially explosive. Do not concentrate to absolute dryness if heating is involved; keep in solution if possible.

Step 2: Staudinger Reduction[4]

- Reaction: Dissolve the crude azido-alcohol in THF (50 mL). Add (1.1 equiv, 5.7 g) in small portions. Nitrogen gas evolution () will be observed.
- Hydrolysis: After gas evolution ceases (~1 hour), add (2 mL) and stir at room temperature for 12 hours to hydrolyze the iminophosphorane intermediate.
- Purification: The major contaminant is triphenylphosphine oxide ().
 - Purification Hack: Acidify the mixture with 1M HCl (extracts the amine into the aqueous phase). Wash the aqueous phase with DCM (removes

). Basify the aqueous phase to pH >12 with NaOH and extract with DCM/Isopropanol (9:1).

Workflow Diagram



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Figure 2: Workflow for the Azide-Epoxy route, highlighting the critical purification step.

Protocol B: The Henry Reaction (Nitroaldol)

Best for: Large-scale synthesis or when starting from aldehydes.

Mechanistic Rationale

The Henry reaction couples a nitroalkane with an aldehyde to form a

-nitro alcohol.^{[5][6][7]} This is a reversible reaction, often requiring careful control of base strength to prevent retro-aldol processes. Subsequent hydrogenation of the nitro group yields the amine.

Step-by-Step Methodology

Step 1: Nitroaldol Condensation^[5]

- Reagents: Butanal (20 mmol), Nitromethane (solvent/reactant, 10 mL), Base (Triethylamine, 0.1 equiv).
- Procedure: Mix butanal and nitromethane at 0°C. Add dropwise. Stir at RT for 4-6 hours.
- Workup: Evaporate excess nitromethane. Flash chromatography (Hexane/EtOAc) yields 1-nitro-2-pentanol.

Step 2: Catalytic Hydrogenation[8]

- Setup: Dissolve nitro-alcohol in MeOH. Add 10 wt% Pd/C catalyst (10% by mass of substrate).
- Reaction: Hydrogenate at 40 psi
pressure (Parr shaker or balloon for small scale) for 6 hours.
- Filtration: Filter through Celite to remove Pd/C.
 - Caution: Dry Pd/C is pyrophoric. Keep wet with solvent during filtration.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, compare experimental data against these reference values.

NMR Spectroscopy (Expected Values in)

Position	Atom Type	(ppm)	Multiplicity	(ppm)	Diagnostic Note
1		2.55 - 2.85	dd / m	46.5	Distinct upfield shift vs.
2		3.50 - 3.70	m	71.2	Stereogenic center
3		1.35 - 1.50	m	36.8	-
4		1.35 - 1.50	m	19.1	-
5		0.92	t	14.2	Terminal methyl

Note: The presence of a signal at ~65 ppm (C1) and ~50 ppm (C2) would indicate the wrong regioisomer (2-amino-1-pentanol).

Physical Properties

- Appearance: Colorless, viscous oil.
- Hygroscopicity: High. Store under Argon/Nitrogen.
- Boiling Point: ~180-185°C (at 760 mmHg) / ~85°C (at 10 mmHg).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Extraction)	Product is water-soluble.	Do not use pure Ether/DCM. Use DCM:Isopropanol (3:1) or n-Butanol for extraction. Saturate aqueous phase with NaCl.
Regioisomer Contamination	Acidic conditions in Step 1.[3]	Ensure pH > 7 during epoxide opening. Acid catalyzes attack at the more substituted carbon (C2) [2].[3]
Over-alkylation	Used Ammonia instead of Azide.	Switch to Protocol A (Azide) or Protocol B (Henry). Direct ammonia requires 50-fold excess to work cleanly.
Triphenylphosphine Oxide	Staudinger workup failure.	Use the Acid/Base extraction trick described in Protocol A, Step 2.3.

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